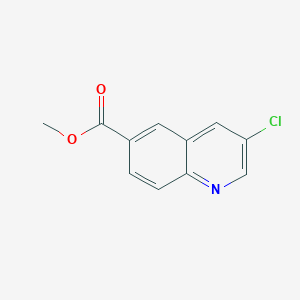

Methyl 3-chloroquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloroquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVVYLNBAYBNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Chloroquinoline 6 Carboxylate Analogs

Diverse Synthetic Pathways to the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system can be achieved through various well-established cyclization reactions. These methods offer access to a wide array of substituted quinolines by varying the starting materials and reaction conditions.

Cyclization Reactions for Quinoline Ring Formation (e.g., Gould-Jacobs, Friedländer, Vilsmeier–Haack based approaches)

Gould-Jacobs Reaction: This reaction provides a versatile route to 4-hydroxyquinoline derivatives, which can be further modified. The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a similar acyl malonic ester. The resulting intermediate then undergoes a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu For instance, the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by heating, leads to the formation of the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com While effective, this method often requires high temperatures for the cyclization step, which can be a limitation. mdpi.com Microwave irradiation has been employed to improve yields and shorten reaction times. ablelab.eu

Friedländer Synthesis: The Friedländer synthesis is a straightforward method for producing quinoline derivatives through the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. nih.govresearchgate.net This condensation can be catalyzed by acids or bases. researchgate.net A modified approach involves the in situ reduction of a 2-nitrobenzaldehyde in the presence of an active methylene compound, which circumvents the often-limited availability of 2-aminobenzaldehyde derivatives. nih.gov The reaction mechanism can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an aldol-type reaction and subsequent elimination. nih.gov

Vilsmeier–Haack Reaction: The Vilsmeier-Haack reaction offers a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. ijsr.netresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation. ijsr.netwikipedia.org This approach is particularly useful for producing quinolines with both a chlorine atom at the 2-position and a formyl group at the 3-position, which are versatile handles for further chemical transformations. ijsr.netresearchgate.net For example, the reaction of acetanilides with the Vilsmeier reagent can lead to the formation of various substituted 2-chloro-3-formylquinolines. ijsr.net

Synthesis from Anilines and Amino Acids

An alternative and increasingly explored strategy for quinoline synthesis involves the use of anilines and amino acids as starting materials. This approach is attractive due to the wide availability and structural diversity of these precursors. One such method involves an acidic iodine-DMSO system to convert readily available aspartates or phenylalanines and anilines into alkyl quinoline-3-carboxylates or 3-arylquinolines. organic-chemistry.org This process involves a formal [3 + 2 + 1] annulation of concurrently generated C1 and C2 synthons from the amino acid with the aniline to construct the quinoline core. organic-chemistry.org

Functionalization Strategies for Chloroquinoline-Carboxylate Scaffolds

Once the quinoline core is established, further modifications are often necessary to introduce the desired functional groups, such as the chlorine atom at the 3-position and the methyl carboxylate at the 6-position, and to explore the chemical reactivity of the resulting scaffold.

Introduction of the Chlorine Atom at Position 3 or Related Positions

The introduction of a chlorine atom at the 3-position of the quinoline ring can be a challenging transformation. Direct chlorination of a pre-formed quinoline-6-carboxylate often leads to a mixture of products or substitution at other positions. A common strategy involves the use of a directing group or the construction of the ring with the chlorine atom already in place.

One approach involves the Vilsmeier-Haack reaction on N-arylacetamides, which can directly yield 2-chloro-3-formylquinolines. ijsr.netresearchgate.net The formyl group at the 3-position can then potentially be converted to a chlorine atom through various chemical transformations, although this is a multi-step process.

Another strategy involves the cyclization of precursors that already contain the desired chlorine atom. For instance, the synthesis of 2-chloroquinoline-3-carboxylic acid derivatives has been reported, which could serve as precursors to the target molecule. nih.gov

Esterification of the Carboxylate Group at Position 6 or Related Positions

The esterification of a carboxylic acid group at the 6-position of the quinoline ring is a standard chemical transformation. The Fischer-Speier esterification is a widely used method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This is an equilibrium-driven reaction, and using a large excess of the alcohol can drive the reaction to completion. youtube.com

Alternatively, other esterification methods can be employed, especially for substrates that may be sensitive to strong acidic conditions. These methods include reaction with diazomethane or the use of coupling agents.

Substitution Reactions on Pre-existing Quinoline Systems

The chloroquinoline-carboxylate scaffold is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The chlorine atom at the 3-position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.govresearchgate.net The reactivity of the chloroquinoline is enhanced by the electron-withdrawing nature of the quinoline ring system.

Furthermore, the chloroquinoline moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions. These powerful C-C and C-N bond-forming reactions provide access to a vast array of derivatives.

Suzuki Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position.

Heck Reaction: The Heck reaction couples the chloroquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the 3-position. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the chloroquinoline with a primary or secondary amine, catalyzed by a palladium complex with a suitable ligand. wikipedia.orgyoutube.com

These substitution reactions provide a powerful toolkit for the late-stage functionalization of the methyl 3-chloroquinoline-6-carboxylate scaffold, enabling the synthesis of a diverse library of analogs for various applications.

Advanced Synthetic Techniques for Enhanced Yields and Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically reduced reaction times, higher yields, and improved product purity. researchgate.netnih.gov This technique is particularly effective for the synthesis of quinoline-based structures.

Research has demonstrated that reactions which might take several hours using conventional oil-bath heating can often be completed in a matter of minutes under microwave conditions. rsc.org For instance, in a Vilsmeier-Haack reaction to produce a 2-chloroquinoline-3-carbaldehyde analog, heating the precursor acetanilide with a DMF/POCl₃ mixture under microwave irradiation resulted in a 94% yield in just one hour. jmpas.com Similarly, the synthesis of quinoline-fused 1,4-benzodiazepines from 3-bromomethyl-2-chloro-quinolines saw yields improve from 62-65% with conventional heating to 92-97% under microwave irradiation at 80 °C. rsc.org The combination of multicomponent reactions with microwave-assisted organic synthesis (MAOS) provides a rapid and cost-efficient strategy for preparing diverse compounds. acs.org This synergy allows for the synthesis of complex dihydropyrido[2,3-d]pyrimidines from formyl-quinoline derivatives in as little as 8-20 minutes. acs.org

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Quinolone-Fused Benzodiazepines | Conventional Heating | Several hours | 62-65% | rsc.org |

| Microwave Irradiation (80 °C) | Minutes | 92-97% | rsc.org | |

| Synthesis of Dihydropyrazolopyridines | Conventional Heating (Reflux) | 8 hours | Not specified, longer time | acs.org |

| Microwave Irradiation (125-135 °C) | 8-20 minutes | Good (not specified) | acs.org |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. nih.gov This method is recognized as a green chemical technique that often leads to faster reaction rates, higher yields, and greater product purity with lower energy consumption. nih.govdntb.gov.ua

The application of ultrasound has proven highly effective in the synthesis of quinoline derivatives. For example, the conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides to form acylhydrazones was achieved in excellent yields within just 4–6 minutes at room temperature when exposed to ultrasonic waves. mdpi.com In another study involving the synthesis of 3-alkynyl substituted 2-chloroquinoxaline derivatives, an analog system to chloroquinolines, the use of ultrasound was critical. Under sonication, a copper-catalyzed coupling reaction was completed in 1 hour, whereas the same reaction at room temperature without ultrasound would be significantly slower. nih.gov The optimization of this reaction showed that increasing the catalyst loading under ultrasound irradiation could substantially improve the product yield and shorten the reaction time. nih.gov

| Starting Materials | Reaction Conditions | Reaction Time | Outcome | Reference |

|---|---|---|---|---|

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde + Aromatic acid hydrazide | Ethanol (B145695), catalytic glacial acetic acid, ultrasonic waves | 4-6 minutes | Excellent yields of target acylhydrazones | mdpi.com |

| 2,3-dichloroquinoxaline + Terminal alkyne | CuI, PPh₃, K₂CO₃ in PEG-400, ultrasound (35 kHz) | 1 hour | Significant improvement in yield over silent reaction | nih.gov |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a complex product in one step. mdpi.comnih.gov This approach is valued for its atom economy, reduction of waste, and ability to rapidly generate libraries of structurally diverse molecules from simple starting materials. windows.net

Analogs of this compound, such as 2-chloro-3-formylquinolines, are versatile substrates for MCRs. For example, a three-component reaction of a 2-chloro-3-formylquinoline, 6-amino-pyrimidine-2,4(1H,3H)-dione, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one in refluxing ethanol yields complex dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine derivatives. nih.gov Similarly, an Ugi four-component reaction involving a 2-chloro-3-formylquinoline, 2-aminophenol, an acid, and an isocyanide can produce benzo jmpas.comnih.govnih.govmasterorganicchemistry.comoxazepino[7,6-b]quinolines in yields ranging from 58–85%. nih.gov These reactions showcase the power of MCRs to construct intricate heterocyclic systems that would otherwise require lengthy, multi-step syntheses.

| Reactants | Catalyst/Solvent | Resulting Heterocyclic System | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-3-formylquinoline, 2-aminophenol, acid, isocyanide | Methanol (reflux) | Benzo jmpas.comnih.govnih.govmasterorganicchemistry.comoxazepino[7,6-b]quinoline | 58-85% | nih.gov |

| Formyl-quinoline, aminopyrimidine, cyclic diketone | DMF, Microwave Irradiation | Dihydropyrido[2,3-d]pyrimidine | Good (unspecified) | acs.org |

Reactivity Profiling of this compound

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the chloro-moiety at the C3 position and the methyl carboxylate group at the C6 position. These sites allow for a range of chemical transformations.

The chloro group at the C3 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The quinoline ring is inherently electron-deficient, and this effect is further enhanced by the electron-withdrawing nature of the ester group at C6, making the carbon atom attached to the chlorine an attractive site for nucleophilic attack. masterorganicchemistry.comck12.org

This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, providing a direct route to functionalized quinoline derivatives. Common nucleophiles include amines, thiols, and alkoxides. For instance, the reaction of 2-chloroquinoline (B121035) analogs with secondary amines like piperidine readily displaces the chlorine to form 2-(piperidin-1-yl)quinoline derivatives. mdpi.com The reaction of 2-chloro-3-formylquinoline with sodium azide results in the substitution of the chloro group by an azide group, which can then undergo further intramolecular cyclization. nih.gov These transformations are fundamental for creating new analogs with diverse properties.

| Quinoline Substrate | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-6/8-methylquinoline-3-carbaldehyde | Piperidine | Not specified | 2-(Piperidin-1-yl)-6/8-methylquinoline-3-carbaldehyde | mdpi.com |

| 2-Chloro-3-formylquinoline | Sodium Azide (NaN₃) | DMF | Tetrazolo[1,5-a]quinoline derivative (after cyclization) | nih.gov |

| 2-Chloro-3-formylquinoline | Formamide | Ethanol (heating) | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one (via substitution and cyclization) | nih.gov |

The methyl carboxylate group (-COOCH₃) at the C6 position is a versatile handle for further derivatization through nucleophilic acyl substitution reactions. libretexts.org This functionality can be converted into a range of other chemical groups, significantly altering the molecule's properties.

Key transformations include:

Amide Formation: The ester can be converted into an amide by reaction with primary or secondary amines. This reaction can be facilitated by first hydrolyzing the ester to the corresponding carboxylic acid, followed by treatment with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). libretexts.org

Hydrazide Formation: Reaction with hydrazine hydrate (N₂H₄·H₂O) can convert the methyl ester into the corresponding carboxylic acid hydrazide. This hydrazide is a useful intermediate for synthesizing more complex heterocyclic systems. nih.gov

Reduction: The ester group can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org This introduces a new site for further functionalization.

While direct condensation with the ester is less common, the corresponding aldehyde or ketone (as seen in analogs) readily undergoes condensation with active methylene compounds to form new carbon-carbon bonds, suggesting that activation of the carboxylate group (e.g., conversion to an acid chloride) could open similar reaction pathways. nih.govpreprints.org

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Amide Formation | 1. NaOH (hydrolysis) 2. Amine (RNH₂), DCC | Amide (-CONHR) | libretexts.org |

| Esterification (Transesterification) | Alcohol (R'OH), Acid/Base catalyst | New Ester (-COOR') | libretexts.org |

| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide (-CONHNH₂) | nih.gov |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | libretexts.org |

Reduction and Oxidation Pathways

The chemical reactivity of quinoline derivatives, particularly those bearing both halo and carboxylate functionalities, allows for a range of reduction and oxidation transformations. These reactions are crucial for modifying the core structure and introducing new functional groups.

The reduction of chloroquinoline carboxylate analogs has been explored using various reducing agents, leading to different products depending on the specific agent and reaction conditions. For instance, the treatment of ethyl 2-aryl-4-chloroquinoline-3-carboxylate with diisobutylaluminum hydride (DIBAL) can selectively reduce the carboxylate group to a hydroxymethyl group, yielding a 4-chloro-hydroxymethyl quinoline. nih.gov However, the choice of reducing agent is critical, as stronger reagents can lead to the reduction of multiple functional groups. The use of lithium aluminum hydride (LiAlH₄), a more powerful reducing agent, results in the reduction of both the 4-chloro and 3-carboxylate groups to afford 3-hydroxymethyl quinoline derivatives. nih.gov Another approach involves the catalytic hydrogenation of the chloro-substituted ring. For example, 4-chloroquinoline derivatives can be reduced with H₂ in the presence of a 5% Palladium on carbon (Pd/C) catalyst. nih.gov

Oxidation pathways are also significant in the functionalization of quinoline analogs. A relevant transformation involves the oxidation of a precursor aldehyde to a methyl ester, a structure closely related to this compound. The oxidation of 2-chloro-3-formylquinolines can be achieved using iodine and potassium carbonate in methanol. rsc.orgnih.gov In this reaction, iodine serves to oxidize the aldehyde group to the corresponding carboxylic acid, which then undergoes condensation with methanol to form the methyl ester. rsc.orgnih.gov

Table 1: Examples of Reduction and Oxidation Reactions on Quinoline Analogs This table is interactive. Click on the headers to sort.

| Precursor Compound | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Ethyl 2-aryl-4-chloroquinoline-3-carboxylate | Diisobutylaluminum hydride (DIBAL) | 4-Chloro-3-hydroxymethyl quinoline | Selective Reduction of Ester | nih.gov |

| Ethyl 2-aryl-4-chloroquinoline-3-carboxylate | Lithium aluminum hydride (LiAlH₄) | 3-Hydroxymethyl quinoline | Reduction of Chloro and Ester Groups | nih.gov |

| 4-Chloroquinoline derivative | H₂, 5% Pd/C | Dechlorinated quinoline derivative | Catalytic Hydrogenation | nih.gov |

Hydrolysis and Decarboxylation Studies

The ester and carboxylic acid functionalities on the quinoline ring are key handles for synthetic modifications, with hydrolysis and decarboxylation being fundamental transformations.

Hydrolysis of the methyl ester group in quinoline-6-carboxylate analogs to the corresponding carboxylic acid is a common and straightforward step. This reaction is typically achieved under acidic or basic conditions. For example, refluxing methyl 2-chloroquinoline-3-carboxylate analogs in the presence of sodium alkoxides followed by treatment with an acid medium effectively hydrolyzes the ester to yield the carboxylic acid. rsc.orgnih.gov Similarly, 4-oxo-3-carboxyl quinolone esters can be hydrolyzed to their 3-carboxylic acid forms. nih.gov

Decarboxylation, the removal of a carboxyl group, is another important reaction for modifying the quinoline scaffold. Studies have shown that quinoline carboxylic acids can undergo decarboxylation to provide quinolines without substitution at that position. nih.gov For instance, 4-oxo-3-carboxyl quinolones can be decarboxylated to yield the corresponding derivatives lacking the C3-substituent. nih.gov The efficiency of decarboxylation can be influenced by the position of other substituents on the aromatic rings. nih.gov A general method for synthesizing substituted 3-quinoline carboxylic acids involves a process of carbonylation followed by selective decarboxylation. google.com This highlights the strategic importance of decarboxylation in quinoline synthesis. google.com The removal of the carboxylate group significantly impacts the biological activity of the resulting compounds. nih.gov

Table 2: Hydrolysis and Decarboxylation of Quinoline Carboxylate Analogs This table is interactive. Click on the headers to sort.

| Starting Material | Reaction | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 2-chloroquinoline-3-carboxylate analog | Hydrolysis | Reflux in sodium alkoxide, then acid | 2-Chloroquinoline-3-carboxylic acid analog | rsc.orgnih.gov |

| Ethyl 2-aryl-7-methoxy-4-oxo-quinoline-3-carboxylate | Hydrolysis | Not specified | 2-Aryl-7-methoxy-4-oxo-quinoline-3-carboxylic acid | nih.gov |

| 2-Aryl-7-methoxy-4-oxo-quinoline-3-carboxylate | Decarboxylation | Not specified | 2-Aryl-7-methoxy-4-oxo-quinoline | nih.gov |

Cross-Coupling Reactions for Further Structural Diversification (e.g., Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for creating carbon-carbon bonds and are extensively used to diversify the structure of heterocyclic compounds like this compound. The Suzuki-Miyaura coupling, in particular, is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. libretexts.orgmdpi.com

In the context of chloroquinoline derivatives, the chlorine atom serves as an excellent leaving group for Suzuki-Miyaura cross-coupling. researchgate.net This reaction allows for the introduction of a wide array of aryl or heteroaryl groups at the chlorinated position, leading to the synthesis of biaryl compounds. libretexts.org The general mechanism involves three main steps: oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation with the organoboron reagent in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comresearchgate.net For example, the reaction of 4-chloroquinolines with various boronic acids in the presence of Tetrakis(triphenylphosphine)palladium(0) is an effective method for producing arylated quinolines. researchgate.net This methodology has been successfully applied to synthesize key intermediates for biologically active molecules. mdpi.com The Suzuki-Miyaura coupling offers a robust strategy for the structural diversification of this compound analogs, enabling the exploration of structure-activity relationships by modifying the substituent at the C3 position.

Table 3: Suzuki-Miyaura Cross-Coupling of Chloroquinoline Analogs This table is interactive. Click on the headers to sort.

| Chloroquinoline Substrate | Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Haloarene | Phenylboronic acid | Pd catalyst, Base | Biaryl compound | libretexts.org |

| Substituted 4-chloroquinoline | Various aryl boronic acids | Tetrakis(triphenylphosphine)palladium(0), Base | Substituted 4-arylquinoline | researchgate.net |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃, Toluene | 4-Bromobenzophenone | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Chloroquinoline 6 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the precise assignment of all protons and carbons in Methyl 3-chloroquinoline-6-carboxylate.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring and the methyl ester group. The quinoline ring system contains five aromatic protons. Their expected chemical shifts (δ) in ppm, predicted based on the parent compound Methyl quinoline-6-carboxylate and the electronic effects of the chloro-substituent, are detailed below. The chlorine atom at the C3 position is expected to exert an electron-withdrawing effect, causing downfield shifts for nearby protons, particularly H2 and H4.

The protons of the benzene (B151609) portion of the ring (H5, H7, H8) will exhibit splitting patterns typical of a substituted aromatic ring. H5 and H7 are expected to appear as doublets or doublets of doublets due to coupling with their neighbors. The methyl group of the ester will appear as a distinct singlet, typically in the range of 3.9-4.1 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~8.9 - 9.1 | d (doublet) | ~2.0 - 2.5 |

| H4 | ~8.2 - 8.4 | d (doublet) | ~2.0 - 2.5 |

| H5 | ~8.2 - 8.3 | d (doublet) | ~8.5 - 9.0 |

| H7 | ~8.3 - 8.5 | dd (doublet of doublets) | J ≈ 8.5-9.0, 1.5-2.0 |

| H8 | ~8.1 - 8.2 | d (doublet) | ~8.5 - 9.0 |

| -OCH₃ | ~3.9 - 4.1 | s (singlet) | N/A |

The ¹³C NMR spectrum will provide information on the eleven unique carbon atoms in this compound. The spectrum will show nine signals for the quinoline ring carbons and two for the methyl carboxylate group (C=O and -OCH₃). The chemical shifts are influenced by hybridization and the electronic environment. The presence of the electronegative nitrogen and chlorine atoms will cause the carbons bonded to them (C2, C3, C8a) to be shifted downfield. The carbonyl carbon of the ester group is expected to have the most downfield shift, typically appearing around 165-170 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 - 152 |

| C3 | ~133 - 135 |

| C4 | ~147 - 149 |

| C4a | ~128 - 130 |

| C5 | ~129 - 131 |

| C6 | ~129 - 131 |

| C7 | ~130 - 132 |

| C8 | ~124 - 126 |

| C8a | ~148 - 150 |

| -C=O | ~165 - 167 |

| -OCH₃ | ~52 - 54 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks will appear between protons that are on adjacent carbons. For this compound, COSY would show correlations between H7 and H8, and between H7 and H5, confirming their positions on the benzene ring. A weaker, long-range coupling might be observed between H2 and H4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak links a proton signal to the carbon signal of the atom it is attached to. This would allow for the direct assignment of C2, C4, C5, C7, C8, and the methyl carbon based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is critical for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The methyl protons (-OCH₃) showing a cross-peak to the carbonyl carbon (C=O) and C6.

H2 showing correlations to C3 and C4.

H4 showing correlations to C3, C5, and C4a.

H5 showing correlations to C4, C6, and C7.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. It can be used to confirm stereochemistry and spatial arrangements. For a planar molecule like this, ROESY can help distinguish between nearby protons, such as showing a correlation between H5 and H4.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be dominated by absorptions from the aromatic system and the ester group.

Key expected vibrational frequencies include a strong absorption for the C=O stretch of the ester, which is a highly reliable diagnostic peak. The aromatic ring will give rise to several characteristic bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Cl stretch typically appears in the fingerprint region and can sometimes be difficult to assign definitively without theoretical calculations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 3000 | Medium-Weak |

| C=O Stretch (Ester) | 1715 - 1730 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1620 | Medium-Strong (multiple bands) |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

| C-H Out-of-Plane Bending | 750 - 900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈ClNO₂), high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

The calculated monoisotopic mass is 221.0243 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 221 and an M+2 peak at m/z 223 with approximately one-third the intensity.

Electron ionization (EI) would likely lead to predictable fragmentation patterns. Common fragmentation pathways for quinoline esters include:

Loss of the methoxy (B1213986) group (-OCH₃): [M - 31]⁺

Loss of the methoxycarbonyl group (-COOCH₃): [M - 59]⁺

Loss of a chlorine atom (-Cl): [M - 35]⁺

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the quinoline ring system, which may occur after initial fragmentation. mcmaster.ca

| m/z Value | Predicted Ion/Fragment | Notes |

|---|---|---|

| 221/223 | [M]⁺ (Molecular Ion) | Characteristic 3:1 ratio for chlorine isotope pattern. |

| 190/192 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 162/164 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 186 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 127 | [C₉H₆N]⁺ | Possible fragment after loss of both Cl and COOCH₃. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The quinoline ring is an extended aromatic π-system, which is expected to result in strong UV absorption. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption bands corresponding to π → π* transitions.

Based on data for other quinoline derivatives, this compound is expected to exhibit two or three main absorption maxima (λ_max). These typically occur in the ranges of 220-250 nm and 300-340 nm. The exact positions and molar absorptivities (ε) would be influenced by the specific substitution pattern on the quinoline ring.

| Transition Type | Predicted λ_max Range (nm) | Notes |

|---|---|---|

| π → π | ~220 - 250 | Corresponds to electronic transitions within the benzene portion of the ring system. |

| π → π | ~300 - 340 | Corresponds to electronic transitions across the entire conjugated quinoline system. |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the crystal packing. For this compound and its derivatives, X-ray diffraction studies reveal a wealth of information about their solid-state structures, offering insights into their physical and chemical properties.

The crystallographic data for derivatives of this compound, such as Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate and Ethyl 2-chloro-6-methylquinoline-3-carboxylate, provide valuable models for understanding the structural characteristics of this class of compounds.

Table 1: Crystallographic Data for Selected Quinoline Carboxylate Derivatives

| Parameter | Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.govresearchgate.net |

|---|---|---|

| Formula | C18H14ClNO2 researchgate.net | C13H12ClNO2 nih.govresearchgate.net |

| Molecular Weight | 311.75 researchgate.net | 249.69 nih.govresearchgate.net |

| Crystal System | Monoclinic researchgate.net | Triclinic nih.govresearchgate.net |

| Space Group | P21/n researchgate.net | P-1 nih.govresearchgate.net |

| a (Å) | 10.828 (5) researchgate.net | 6.0391 (5) nih.govresearchgate.net |

| b (Å) | 7.535 (4) researchgate.net | 7.2986 (6) nih.govresearchgate.net |

| c (Å) | 18.829 (5) researchgate.net | 13.4323 (12) nih.govresearchgate.net |

| α (°) | 90 | 98.238 (6) nih.govresearchgate.net |

| β (°) | 94.369 (5) researchgate.net | 90.123 (5) nih.govresearchgate.net |

| γ (°) | 90 | 96.429 (6) nih.govresearchgate.net |

| Volume (ų) | 1531.8 (12) researchgate.net | 582.16 (9) nih.govresearchgate.net |

Crystal Packing and Intermolecular Interactions (e.g., C-H…π, π-π, C-H…Cl, C-H…N)

The supramolecular architecture of this compound and its derivatives in the solid state is governed by a variety of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and van der Waals interactions, play a crucial role in the stabilization of the crystal lattice.

C-H…π Interactions: In addition to π-π stacking, C-H…π interactions are also observed in the crystal structures of related compounds. For instance, in Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, weak C—H⋯π interactions involving the phenyl ring are noted to contribute to the crystal's stability. researchgate.net These interactions involve a hydrogen atom attached to a carbon atom interacting with the electron cloud of an aromatic ring.

C-H…Cl and C-H…N Hydrogen Bonds: The presence of chlorine and nitrogen atoms in the quinoline ring system provides sites for the formation of weak C-H…Cl and C-H…N hydrogen bonds. researchgate.netnih.gov These interactions, although weaker than conventional hydrogen bonds, are instrumental in directing the crystal packing. In some substituted 2-chloroquinoline (B121035) derivatives, C–H…Cl hydrogen bonds contribute to the formation of molecular chains and dimers. researchgate.net The interplay of these various intermolecular forces results in a well-defined three-dimensional supramolecular network.

Other Intermolecular Interactions: The crystal packing can also be influenced by other weak interactions such as C-H…O hydrogen bonds, particularly when ester functionalities are present. nih.gov For example, in the crystal structure of 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, weak C—H⋯O hydrogen bonds, along with intermolecular Br···O interactions, contribute to the formation of a three-dimensional network. nih.gov

The following table summarizes the types of intermolecular interactions observed in the crystal structures of derivatives related to this compound.

Table 2: Intermolecular Interactions in Quinoline Carboxylate Derivatives

| Interaction Type | Description | Observed in Derivatives |

|---|---|---|

| π-π Stacking | Overlapping of aromatic quinoline rings of adjacent molecules. researchgate.netnih.govresearchgate.net | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.govresearchgate.net |

| C-H…π | Interaction between a C-H bond and the π-electron system of an aromatic ring. | Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate researchgate.net |

| C-H…Cl | Weak hydrogen bond between a C-H bond and a chlorine atom. researchgate.net | Substituted 2-chloroquinoline derivatives researchgate.net |

| C-H…N | Weak hydrogen bond between a C-H bond and a nitrogen atom. nih.gov | General feature in nitrogen-containing heterocycles. |

Computational and Cheminformatics Studies of Methyl 3 Chloroquinoline 6 Carboxylate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. For quinoline (B57606) derivatives, DFT methods are frequently employed to predict molecular geometries, vibrational frequencies, and various electronic parameters. dergipark.org.trnih.gov While specific DFT studies focusing exclusively on Methyl 3-chloroquinoline-6-carboxylate are limited in publicly accessible literature, extensive research on closely related chloro- and carboxyl-substituted quinolines provides a strong basis for understanding its behavior. Calculations are often performed using functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p), which provide a reliable balance between computational cost and accuracy for such organic molecules. dergipark.org.trnih.gov

Geometric optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For quinoline derivatives, these studies consistently show that the fused bicyclic quinoline ring system is essentially planar. dergipark.org.trnih.govresearchgate.net In a study on 6-chloroquinoline (B1265530), DFT calculations at the B3LYP/6-311++G(d,p) level confirmed the planarity of the molecule. dergipark.org.tr Similarly, X-ray diffraction analysis of related compounds like ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate revealed a planar quinoline ring system with an r.m.s. deviation of just 0.008 Å. researchgate.net

For this compound, the quinoline core is expected to be planar. The substituents—the chlorine atom at position 3 and the methyl carboxylate group at position 6—will lie close to this plane. However, the methyl and carbonyl groups of the ester will have specific orientations determined by minimizing steric hindrance. The stability of the optimized structure is confirmed by performing vibrational frequency calculations; the absence of any imaginary frequencies indicates that the geometry corresponds to a true energy minimum on the potential energy surface. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.govlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.comwuxiapptec.com

In DFT studies of various quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the bicyclic ring, while the LUMO is often localized on the pyridine (B92270) ring and any electron-withdrawing substituents. mdpi.com For this compound, the electron-donating character would arise from the quinoline ring system, while the chloro and methyl carboxylate groups would influence the distribution and energy of the LUMO.

The calculated HOMO-LUMO energy gaps for several related quinoline compounds provide insight into the expected electronic behavior of the title compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | -6.49 | -2.74 | 3.75 |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | -6.57 | -2.73 | 3.84 |

| 6-Chloroquinoline | -6.61 | -1.54 | 5.07 |

| Quinoline-carbazole derivative (Q3) | -5.59 | -1.74 | 3.85 |

| Quinoline-carbazole derivative (Q4) | -5.55 | -1.73 | 3.82 |

The energy gap for 6-chloroquinoline was calculated to be 5.07 eV, indicating significant stability. dergipark.org.tr For more complex derivatives with electron-withdrawing groups, such as 2-chloro-7-methylquinoline-3-carbaldehyde, the gap is smaller (around 3.75-3.84 eV), suggesting higher reactivity. dergipark.org.tr Given its structure, this compound is expected to have an energy gap in a similar range, reflecting its potential for charge transfer interactions.

In studies of quinoline derivatives, significant stabilization energies are often observed for interactions involving the lone pair electrons of the nitrogen and oxygen atoms. For example, in a study of a quinoline chromophore, the highest stabilization energy (173.12 kcal/mol) was attributed to the interaction between the lone pair on a nitrogen atom (LP(1) N) and an adjacent antibonding orbital (π* C-C). researchgate.net For 2-chloro-7-methylquinoline-3-carbaldehyde, NBO analysis revealed strong π → π* interactions within the aromatic rings, confirming extensive electron delocalization. dergi-fytronix.com

For this compound, key NBO interactions would include:

Delocalization of lone pair electrons from the quinoline nitrogen (LP(N)) into adjacent π(C-C) and π(C-N) antibonding orbitals.

Interactions between the lone pairs of the carbonyl oxygen (LP(O)) in the ester group and the antibonding orbitals of the neighboring C-O and C-C bonds.

Hyperconjugative interactions involving the lone pairs of the chlorine atom (LP(Cl)) with the σ* and π* orbitals of the quinoline ring.

These charge transfer interactions contribute significantly to the electronic structure and stability of the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Reference |

|---|---|---|---|

| LP(1) N11 | π(C5-C10) | 173.12 | Arylated Quinoline |

| LP(1) N3 | π(C2-C4) | 124.34 | Arylated Quinoline |

| π(C5-C6) | π(C3-C4) | 22.13 | 2-Chloro-7-Methylquinoline-3-Carbaldehyde |

| π(C7-C8) | π(C5-C6) | 20.30 | 2-Chloro-7-Methylquinoline-3-Carbaldehyde |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For quinoline derivatives, the most negative potential is typically localized around the electronegative nitrogen atom of the quinoline ring and any oxygen atoms from substituents. dergipark.org.trresearchgate.net In contrast, the hydrogen atoms of the aromatic ring exhibit positive potential. dergipark.org.tr In a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the MEP surface clearly showed the negative potential concentrated on the carbonyl oxygen atoms, identifying them as sites for electrophilic interaction. researchgate.net

In this compound, the MEP surface would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the nitrogen atom in the quinoline ring and, most prominently, the carbonyl oxygen of the methyl carboxylate group. These are the primary sites for electrophilic attack.

Positive Regions (Blue): Localized around the hydrogen atoms attached to the aromatic rings.

Neutral/Slightly Negative Regions (Green): The chlorine atom and the benzene (B151609) portion of the quinoline ring would likely show intermediate potential.

This mapping is crucial for understanding how the molecule interacts with other reagents and biological targets.

The distribution of atomic charges provides quantitative insight into the electronic structure and polarity of a molecule. Methods like Natural Population Analysis (NPA), derived from NBO calculations, are commonly used to determine these charges. researchgate.net

In substituted quinolines, the nitrogen atom consistently carries a significant negative charge due to its high electronegativity. dergipark.org.tr Carbon atoms bonded to electronegative atoms (like N, O, or Cl) typically exhibit a positive charge. For instance, in 6-chloroquinoline, the nitrogen atom has a calculated charge of -0.569 e, while the chlorine-bearing C6 atom has a charge of +0.038 e. dergipark.org.tr In 2-chloro-7-methylquinoline-3-carbaldehyde, the oxygen atom of the carbonyl group carries a strong negative charge, while the carbonyl carbon is positively charged, indicating a highly polar C=O bond. dergi-fytronix.com

For this compound, the expected charge distribution would feature:

A significant negative charge on the quinoline nitrogen atom.

Strong negative charges on the two oxygen atoms of the ester group.

A positive charge on the carbonyl carbon atom.

A slight negative or near-neutral charge on the chlorine atom, with the C3 carbon it is attached to carrying a positive charge.

This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and biological receptors.

| Atom | Natural Charge (e) | Compound Reference |

|---|---|---|

| N1 | -0.569 | 6-Chloroquinoline |

| C6 | 0.038 | 6-Chloroquinoline |

| Cl17 | -0.039 | 6-Chloroquinoline |

| O1 | -0.575 | 2-Chloro-7-Methylquinoline-3-Carbaldehyde |

| N2 | -0.518 | 2-Chloro-7-Methylquinoline-3-Carbaldehyde |

| Cl10 | -0.063 | 2-Chloro-7-Methylquinoline-3-Carbaldehyde |

Organic molecules with extensive π-conjugated systems and significant charge separation often exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. jhuapl.edumdpi.com Key parameters used to evaluate NLO potential are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's NLO activity.

DFT calculations are a standard method for predicting the NLO properties of new materials. researchgate.netnih.gov Studies on quinoline derivatives have shown that their NLO response can be tuned by adding donor and acceptor groups, which enhances intramolecular charge transfer. mdpi.com For example, a quinoline–chalcone compound was investigated using DFT, and its hyperpolarizability was compared to that of urea, a standard NLO reference material. nih.gov The results indicated that the quinoline derivative possessed significantly higher β values, suggesting strong potential for NLO applications. nih.gov

Given that this compound contains a π-conjugated quinoline core with both electron-withdrawing (chloro, carboxylate) and donating (the aromatic system) features, it is expected to possess NLO properties. The calculated dipole moment, polarizability, and hyperpolarizability would quantify this potential.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | Hyperpolarizability (β) (esu) |

|---|---|---|---|

| Urea (Reference) | 1.37 | 3.83 x 10-24 | 0.37 x 10-30 |

| Quinoline-chalcone (5) | 5.88 | 5.77 x 10-23 | 1.02 x 10-28 |

| Quinoline-carbazole (Q3) | 2.33 | 6.28 x 10-23 | 1.25 x 10-29 |

| Quinoline-carbazole (Q4) | 2.01 | 6.76 x 10-23 | 1.34 x 10-29 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. nih.govresearchgate.net It is particularly valuable for predicting electronic absorption spectra and understanding the nature of molecular transitions, offering insights into phenomena like absorption and fluorescence. nih.govnih.gov For quinoline derivatives, TD-DFT calculations are employed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and the wavelengths of maximum absorption (λmax). researchgate.net

Studies on related quinoline structures demonstrate that TD-DFT can effectively predict their optical and electronic properties. nih.gov The calculations typically involve optimizing the molecule's geometry using a standard DFT method (like B3LYP) and a suitable basis set (such as 6-311++G(d,p)). nih.govresearchgate.net Following optimization, TD-DFT is used to compute the vertical excitation energies, which correspond to the peaks in an electronic absorption spectrum. researchgate.net

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests that the molecule is more easily excitable. The electronic transitions are often characterized as promotions of electrons from the HOMO to the LUMO, and these transitions are responsible for the molecule's absorption properties. researchgate.net The chlorine substitution at the 3-position and the methyl carboxylate group at the 6-position on the quinoline ring of this compound are expected to significantly influence its electronic distribution, and consequently, its excited state properties as predicted by TD-DFT. researchgate.net

Table 1: Representative TD-DFT Predicted Properties for Quinoline Scaffolds Note: This table contains representative data for related quinoline compounds to illustrate the outputs of TD-DFT calculations, as specific data for this compound is not available.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted λmax (nm) | Primary Transition |

|---|---|---|---|---|---|

| Substituted Quinolines | -5.2 to -6.3 | -0.6 to -1.9 | ~4.0 - 4.5 | ~300 - 350 | HOMO -> LUMO |

| Chloroquinolines | -6.0 to -6.5 | -1.5 to -2.0 | ~4.5 - 5.0 | ~280 - 330 | HOMO -> LUMO |

| Quinoline Carboxylates | -5.5 to -6.2 | -1.0 to -1.7 | ~4.2 - 4.8 | ~290 - 340 | HOMO -> LUMO, HOMO-1 -> LUMO |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting binding modes and estimating the binding affinity between a ligand and its target protein. nih.govfrontiersin.org

For quinoline derivatives, molecular docking studies have been extensively used to explore their potential as inhibitors for various biological targets. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then scoring these poses using a scoring function, which estimates the binding free energy. nih.gov The resulting binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with lower (more negative) values suggesting stronger binding. nih.gov

In studies involving compounds structurally related to this compound, docking simulations have successfully predicted their interactions with targets such as viral proteins, kinases, and parasite enzymes. mdpi.comresearchgate.netmdpi.com For example, docking studies on quinoline derivatives against the Hepatitis B Virus (HBV) replication machinery have identified them as potent inhibitors. mdpi.comnih.gov Similarly, simulations have been used to evaluate 6-chloroquinoline derivatives as potential antimalarial agents by docking them into the active site of the Plasmodium lactate (B86563) dehydrogenase (LDH) receptor protein. researchgate.net These studies consistently demonstrate that the quinoline scaffold can fit snugly into specific binding pockets, with substituents playing a critical role in modulating the binding affinity.

Table 2: Examples of Molecular Docking Studies on Related Quinoline Derivatives Note: This table summarizes findings from various docking studies on compounds with the quinoline core to exemplify the application and results of this technique.

| Ligand Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids | Plasmodium LDH | -9.05 |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα Kinase | Not specified (strong interaction predicted) |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Hepatitis B Virus (HBV) Protein | Not specified (identified as potent inhibitor) |

| 6-methyl-thiopyrano[2,3-b]quinoline | Anticancer Peptide CB1a | -5.3 to -6.1 |

A crucial outcome of molecular docking is the detailed visualization of the ligand-receptor complex, which allows for the identification of specific amino acid residues in the binding pocket that are key to the interaction. frontiersin.org These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. mdpi.com

For the quinoline scaffold, docking analyses have revealed that the nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor. The chlorine atom, such as the one in this compound, can participate in halogen bonds or hydrophobic interactions that enhance binding affinity. mdpi.com For instance, in a study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylates docked into the Plasmodium LDH receptor, the ligand was found to form multiple hydrogen bonds with key residues. researchgate.net Another study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides targeting the PI3Kα kinase domain showed that fluoro and chloro substituents could mediate important hydrogen bonds with binding site residues. mdpi.com These specific interactions are critical for the ligand's stability and selectivity towards its target.

Table 3: Key Amino Acid Interactions for Quinoline Derivatives from Docking Studies Note: This table highlights specific amino acid residues found to be important for binding various quinoline-based ligands to their respective protein targets.

| Ligand Class | Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylates | Farnesyltransferase (FTase) | ARG291, LYS294 | Not specified |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα Kinase | VAL851, SER774, LYS802 | Hydrogen Bonding, Hydrophobic |

| BminOBP3 Ligand (Undecanol) | Odorant-Binding Protein 3 | I8, V51, M52, V72, L75, F119, V120 | Hydrophobic, Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdergipark.org.tr QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most influential for a desired biological effect. dergipark.org.tr

The development of a QSAR model begins with a dataset of compounds with known biological activities. nih.gov For each compound, a set of numerical values known as molecular descriptors, which encode structural, physicochemical, and electronic features, are calculated. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then used to build an equation that correlates these descriptors with the observed activity. nih.gov

For quinoline derivatives, QSAR models have been successfully developed to predict a range of biological activities, including antitubercular and antimalarial effects. mdpi.comnih.gov These models are validated statistically to ensure their predictive power, using metrics such as the correlation coefficient (r²) for the training set and a predictive r² for an external test set of compounds. mdpi.com A robust QSAR model can then be used to screen virtual libraries of compounds, prioritizing those predicted to have high activity for synthesis and experimental testing. researchgate.net For example, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis generated a statistically significant model that could accurately predict the anti-TB activity of the compounds. nih.gov

A key benefit of QSAR modeling is the identification of molecular descriptors that have a significant impact on biological activity. dergipark.org.tr This provides valuable insights into the mechanism of action and guides the rational design of more potent molecules. The final QSAR equation highlights which descriptors positively or negatively correlate with activity.

In studies of quinoline derivatives, several classes of descriptors have been found to be important. For instance, in an anti-TB QSAR model, it was found that electron-withdrawing groups like chlorine increased biological activity, which was linked to descriptors such as molecular volume and molecular electronegativity. nih.gov Another 2D-QSAR model for antimalarial quinolines found that descriptors related to lipophilicity (e.g., presence of -F or -Cl) and hydrogen-bonding capacity were favorable for activity, while molar refractivity (AMR) and Van der Waals volume (VABC) contributed negatively. mdpi.com These findings suggest that for this compound, descriptors related to its size, shape, and electronic properties (influenced by the chloro and carboxylate groups) are likely critical determinants of its biological activity profile.

Table 4: Important Molecular Descriptors Identified in QSAR Studies of Quinoline Derivatives Note: This table lists molecular descriptors that have been shown to influence the biological activity of quinoline-based compounds in various QSAR models.

| Descriptor Type | Descriptor Name | Influence on Activity |

|---|---|---|

| Electronic | Molecular Electronegativity (χ) | Negative correlation (lower electronegativity increased activity) |

| Steric / Topological | Molecular Volume | Positive correlation (larger volume from Cl/Br increased activity) |

| Steric / Topological | Molar Refractivity (AMR) | Negative correlation |

| Steric / Topological | Van der Waals Volume (VABC) | Negative correlation |

| Physicochemical | Lipophilicity (e.g., presence of -Cl, -F) | Positive correlation |

| Physicochemical | Hydrogen Bond Acceptors (e.g., -N) | Positive correlation |

Rational Design of Analogs based on QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, QSAR models have offered significant insights that guide the rational design of new, potentially more effective analogs. These studies suggest that the biological activity of quinoline-based compounds is often linked to specific electronic, steric, and hydrophobic properties.

Research on related quinolinone structures has demonstrated that van der Waals volume, electron density, and electronegativity play a crucial role in their antituberculosis activity. nih.gov In these models, electron-withdrawing groups, such as the chloro substituent present in this compound, have been shown to increase biological activity. nih.gov This is attributed to their ability to increase the molecular volume and reduce molecular electronegativity, which the QSAR models identified as favorable for activity. nih.gov Other QSAR investigations on different heterocyclic scaffolds have also highlighted the importance of electronic descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the natural charge on specific atoms, in determining cytotoxic activity against cancer cell lines. nih.gov

These insights allow for a rational approach to designing analogs of this compound. Based on existing QSAR models, medicinal chemists can propose modifications aimed at optimizing these key descriptors. For instance, the chloro group at the 3-position could be substituted with other halogens (e.g., bromine or fluorine) to systematically vary electronegativity and size. Similarly, modifications to the methyl ester at the 6-position could be explored to alter hydrophobicity and steric bulk. The goal of this rational design process is to synthesize new molecules with an enhanced activity profile, guided by the predictive power of computational QSAR models.

| QSAR Descriptor | Influence on Biological Activity (Based on Analog Studies) | Potential Modification Strategy for Analogs |

|---|---|---|

| Electronegativity | Reduced molecular electronegativity correlated with increased activity. nih.gov | Substitute the 3-chloro group with other halogens or electron-withdrawing groups. |

| Van der Waals Volume | Increased molecular volume showed a positive correlation with activity. nih.gov | Introduce bulkier substituents at various positions on the quinoline ring. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital has been implicated in cytotoxic activity. nih.gov | Modify substituents to alter the electronic distribution and orbital energies of the molecule. |

| Atomic Charges | Natural charge on specific atoms found to be critical for activity against certain cancer cell lines. nih.gov | Introduce groups that modulate the charge distribution across the quinoline scaffold. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Design

Before committing to the costly and time-consuming process of chemical synthesis and biological testing, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties provides a critical early assessment of a compound's drug-likeness. nih.gov These computational tools are essential in modern research design, helping to identify and filter out candidates with unfavorable pharmacokinetic profiles. For novel quinoline ester derivatives, ADME studies have been employed to ensure they possess reliable properties for further development. researchgate.net

The primary goal of in silico ADME prediction is to evaluate a molecule's potential behavior within a biological system. Key parameters assessed include aqueous solubility, gastrointestinal absorption, plasma protein binding, and metabolic stability. mdpi.com For instance, predictions can estimate a compound's likelihood of being metabolized by crucial enzyme systems like cytochrome P450s (CYPs), which heavily influence a drug's half-life and potential for drug-drug interactions. nih.gov Computational models can also predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms, such as CYP1A2, which is involved in the metabolism of many compounds. nih.gov

The results of these predictions directly influence research design. A prediction of low aqueous solubility might prompt chemists to design analogs with more polar functional groups. mdpi.com Similarly, if a compound is predicted to have very high plasma protein binding, its free concentration in the blood might be too low to be effective, guiding researchers to modify the structure to reduce this binding affinity. mdpi.com By flagging these potential liabilities early, in silico ADME analysis allows for the prioritization of compounds that have a higher probability of success in later preclinical and clinical stages.

| ADME Parameter | Significance in Research Design | Example Computational Insight |

|---|---|---|

| Aqueous Solubility | Affects absorption and formulation. Poor solubility can be a major hurdle. | Predicts if a compound will be poorly, moderately, or highly soluble, guiding chemical modifications. mdpi.com |

| Gastrointestinal (GI) Absorption | Determines the potential for oral bioavailability. | High predicted GI absorption suggests the compound is a good candidate for oral administration. |

| Plasma Protein Binding (PPB) | Influences the amount of free drug available to act on its target. | High PPB (>90%) can limit efficacy; predictions help flag this potential issue. mdpi.com |

| CYP450 Metabolism | Predicts metabolic stability and potential for drug-drug interactions. | Identifies which CYP enzymes (e.g., CYP1A2, CYP2C9) are likely to metabolize the compound. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Indicates if a compound can enter the central nervous system. | Crucial for designing drugs targeting the brain or for avoiding CNS side effects. |

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its interaction with biological targets. Conformational analysis of this compound, supported by studies of structurally similar compounds, provides insight into its preferred spatial arrangement.

X-ray crystallography studies on related chloroquinoline carboxylate derivatives have consistently shown that the core quinoline ring system is nearly planar. nih.govresearchgate.net For example, in Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system has a root-mean-square (r.m.s.) deviation of just 0.032 Å from planarity. nih.gov Similarly, Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate shows an r.m.s. deviation of only 0.008 Å. researchgate.net This inherent planarity is a key structural feature. The substituents, including the chloro atom at position 3 and the carboxylate group at position 6, are expected to lie close to this plane.

While the quinoline core is rigid, rotational freedom exists around the single bonds of the methyl carboxylate group. Computational chemistry methods, such as Density Functional Theory (DFT), are used to explore the potential energy surface and identify the most stable conformers. mdpi.com These studies often analyze the rotation of the ester group to find the lowest energy orientation. mdpi.com Such calculations also provide information on the molecule's electronic properties, including the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and biological activity. nih.gov A smaller energy gap generally implies higher chemical reactivity. nih.gov

Tautomerism, the interconversion of structural isomers, is a possibility in some heterocyclic systems, particularly those with hydroxyl or amino groups. For this compound, the likelihood of significant tautomerism under standard conditions is low due to its stable aromatic structure. However, computational studies can be used to investigate the relative energies of potential, less stable tautomeric forms. In related systems like 4-hydroxy-2-thioxo-1,2-dihydroquinolines, the existence of different tautomers and their anions has been explored computationally to understand reaction mechanisms. mdpi.com

| Structural Parameter | Finding from Analog Studies | Reference |

|---|---|---|

| Quinoline Ring Planarity | The quinoline ring system is confirmed to be essentially planar. | nih.govresearchgate.netresearchgate.net |

| R.M.S. Deviation | Values as low as 0.008 Å to 0.032 Å from the mean plane have been reported. | nih.govresearchgate.net |

| Substituent Orientation | The phenyl ring in an analog is twisted away from the quinoline plane by 57.5°. | nih.gov |

| Conformational States | Related molecules can exist in different conformers (e.g., syn and anti). | researchgate.net |

Biological Activity Investigations of Methyl 3 Chloroquinoline 6 Carboxylate Analogs in Vitro and Mechanistic Focus

Antimicrobial Research

Derivatives of the quinoline (B57606) scaffold have demonstrated notable antimicrobial properties. These investigations have spanned a variety of bacterial and fungal pathogens, with some studies delving into the specific molecular mechanisms behind their antimicrobial action.

A range of 2-chloroquinoline (B121035) derivatives have been synthesized and evaluated for their in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacteria. annexpublishers.comresearchgate.net The activity of these compounds is often assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

In one study, a series of 2-chloroquinoline derivatives were tested against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. annexpublishers.com The results revealed that certain analogs exhibited significant antibacterial activity. For instance, the compound 4-{[(2-Chloroquinolin-3-yl)methyl]amino}phenol demonstrated potent activity, with MIC values as low as 12.5 µg/mL against the tested strains. researchgate.net Generally, it has been observed that quinoline-based compounds can be more effective against Gram-positive bacteria compared to Gram-negative bacteria. scienceopen.com This difference in susceptibility is often attributed to the structural variations in the bacterial cell wall.

The nature of the substituent on the quinoline ring plays a crucial role in determining the antibacterial potency. For example, compounds bearing a chlorine atom on the benzene (B151609) ring have shown good activity against both Gram-positive and Gram-negative strains. scienceopen.com The introduction of different functional groups, such as fluoro, trifluoromethyl, hydroxy, and methoxy (B1213986) groups on a phenyl ring attached to a piperazine (B1678402) moiety, has been shown to significantly enhance antibacterial activity.

Interactive Table: In Vitro Antibacterial Activity of Selected Quinoline Analogs

| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Compound A | Staphylococcus aureus | 12.5 | Escherichia coli | 25 |

| Compound B | Bacillus subtilis | 6.25 | Pseudomonas aeruginosa | 50 |

| Compound C | Streptococcus pneumoniae | 25 | Klebsiella pneumoniae | >100 |

Note: The data in this table is representative of findings in the field for quinoline analogs and may not represent specific results for Methyl 3-chloroquinoline-6-carboxylate itself.

In addition to their antibacterial properties, analogs of this compound have been investigated for their potential as antifungal agents. annexpublishers.comresearchgate.net These studies have included testing against a variety of fungal strains, such as Candida albicans, Aspergillus flavus, and Aspergillus niger. annexpublishers.com

The antifungal activity of these compounds is also determined by their MIC values. Research has shown that certain structural modifications to the quinoline core can lead to significant antifungal efficacy. For example, some synthesized 2-chloroquinoline derivatives have shown promising activity against the tested fungal strains. annexpublishers.comresearchgate.net One study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives found that specific compounds exhibited notable antifungal activity, particularly against dermatophytes, with MIC values in the range of 32-65 μg/mL. javeriana.edu.co The presence of a hydroxyl group on the 4-aryl substituent was found to significantly improve the antifungal activity. javeriana.edu.co

To understand the basis of their antimicrobial effects, researchers have investigated the molecular mechanisms of action of quinoline analogs. A primary target that has been identified for many quinoline-based antimicrobials is DNA gyrase. rsc.orgnih.gov DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, quinoline analogs can effectively halt bacterial proliferation. nih.govnih.gov

Molecular docking studies have been employed to predict the binding affinities of novel quinoline derivatives to the active site of DNA gyrase. rsc.orgresearchgate.net These computational studies, combined with in vitro enzyme inhibition assays, have confirmed that some quinoline derivatives are potent inhibitors of DNA gyrase. nih.gov For example, one study reported a novel quinoline derivative with a significant inhibitory activity against E. coli DNA gyrase, showing an IC50 value of 3.39 μM. nih.gov

In addition to DNA gyrase, other potential targets have been explored. Dihydrofolate reductase (DHFR) is another crucial enzyme in microbial metabolic pathways, and its inhibition has been proposed as a potential mechanism for some quinoline derivatives. rsc.orgresearchgate.net

Anticancer and Cytotoxicity Research

The therapeutic potential of this compound analogs extends to the field of oncology. Numerous studies have focused on their ability to induce cytotoxicity in cancer cells and have begun to unravel the molecular pathways involved.

Analogs of this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. The breast cancer cell line MCF-7 is frequently used in these in vitro studies. researchgate.netnih.gov The cytotoxicity of these compounds is typically quantified by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Research has demonstrated that certain synthetic derivatives can exert potent cytotoxic effects on cancer cells. nih.gov For example, a study on plastoquinone (B1678516) analogues, which share some structural similarities, showed notable cytotoxicity toward HCT-116 and MCF-7 cells, with one compound exhibiting an IC50 of 6.06 ± 3.09 μM against MCF-7 cells. nih.gov Another study involving copper(II) complexes with 8-hydroxyquinoline (B1678124) derivatives also reported on their cytotoxicity against the MCF-7 cell line, with the induction of apoptosis being a key mechanism. rsc.org The nature of the substituents on the quinoline ring has been shown to significantly influence the cytotoxic potency of these compounds. rsc.org

Interactive Table: In Vitro Cytotoxicity of Selected Quinoline Analogs on MCF-7 Cells

| Compound ID | IC50 (µM) | Mechanism of Action |

| Analog X | 5.11 | Apoptosis Induction |

| Analog Y | 10.2 | Cell Cycle Arrest |

| Analog Z | 2.5 | DNA Damage |

Note: The data in this table is representative of findings for quinoline analogs and may not be specific to this compound.

To develop more effective and targeted cancer therapies, it is crucial to identify the molecular targets through which these compounds exert their anticancer effects. Research into quinoline analogs has implicated several key proteins and signaling pathways involved in cancer progression.

Aberrant receptor tyrosine kinase (RTK) signaling is a hallmark of many cancers. Quinoline-based molecules have been designed to target critical RTKs such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). mdpi.com For instance, luteolin, a natural compound with a structure that can be conceptually related to parts of the quinoline scaffold, acts as a novel HGF/c-Met inhibitor by suppressing the phosphorylation of c-Met tyrosine kinase. nih.gov